Vegfr2-IN-1
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Overview
Description
Vegfr2-IN-1 is a potent inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, the process by which new blood vessels form from pre-existing vessels. Angiogenesis is essential for various physiological processes, including wound healing and embryonic development, as well as pathological conditions such as cancer and diabetic retinopathy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr2-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring compliance with safety and environmental regulations. This often includes optimizing reaction conditions to maximize yield and minimize waste, as well as implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Vegfr2-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
Vegfr2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of VEGFR-2 and its effects on angiogenesis.
Biology: Employed in cellular and molecular biology research to investigate the role of VEGFR-2 in various physiological and pathological processes.
Medicine: Explored as a potential therapeutic agent for diseases characterized by abnormal angiogenesis, such as cancer and diabetic retinopathy.
Industry: Utilized in the development of new drugs targeting VEGFR-2 and related pathways
Mechanism of Action
Vegfr2-IN-1 exerts its effects by binding to the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity. This prevents the receptor from phosphorylating downstream signaling molecules, ultimately blocking the angiogenesis process. The molecular targets and pathways involved include the PLCγ-PKC, TSAd-Src-PI3K-Akt, SHB-FAK-paxillin, SHB-PI3K-Akt, and NCK-p38-MAPKAPK2/3 pathways .
Comparison with Similar Compounds
Similar Compounds
Sunitinib: Another VEGFR-2 inhibitor used in cancer therapy.
Sorafenib: A multi-kinase inhibitor that targets VEGFR-2 among other kinases.
Axitinib: A selective inhibitor of VEGFR-1, VEGFR-2, and VEGFR-3.
Uniqueness
Vegfr2-IN-1 is unique in its high specificity and potency against VEGFR-2, making it a valuable tool for studying the role of this receptor in angiogenesis. Compared to other inhibitors, this compound may offer advantages in terms of reduced off-target effects and improved efficacy in certain experimental settings .
Biological Activity
Vegfr2-IN-1 is a compound designed to selectively inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis, vascular permeability, and endothelial cell function. This article reviews the biological activity of this compound, supported by relevant data tables, research findings, and case studies.
VEGFR-2 is a receptor tyrosine kinase that mediates the effects of VEGF, promoting endothelial cell proliferation, migration, and survival. Inhibition of VEGFR-2 can disrupt these processes, making it a target for anti-cancer therapies. This compound specifically binds to the kinase domain of VEGFR-2, preventing its activation and subsequent signaling pathways.
Inhibition of Endothelial Cell Function
- Cell Proliferation : Studies have shown that this compound significantly reduces the proliferation of endothelial cells in vitro. For instance, knockdown of VEGFR-2 in primary human endothelial cells resulted in decreased expression of key survival pathways such as AKT and ERK, leading to increased apoptosis .
- Migration and Tube Formation : In assays measuring cell migration and tube formation, this compound demonstrated a marked reduction in these activities. This suggests that the compound effectively inhibits angiogenesis by blocking VEGF-induced signaling pathways that facilitate these processes .
- In Vivo Studies : In mouse models, treatment with this compound led to decreased tumor growth and reduced vascularization in tumors, indicating its potential as an anti-tumor agent. The compound's ability to inhibit endothelial cell function was confirmed through histological analysis showing reduced microvessel density .
Data Tables
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Study Reference | Cell Type | Effect Observed | Concentration (µM) | IC50 (µM) |
---|---|---|---|---|
HUVEC | Reduced proliferation | 0.5 - 10 | 0.3 | |
HemECs | Induced apoptosis | 0.5 - 5 | 0.5 | |
Tumor Cells | Decreased vascularization | 0.1 - 10 | 0.4 |
Case Studies
Case Study 1: Tumor Growth Inhibition
In a study involving tumor-bearing mice, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histological examination revealed decreased vascular density and increased necrosis within tumors treated with the inhibitor .
Case Study 2: Endothelial Cell Response
Another investigation focused on primary human endothelial cells treated with this compound showed that the inhibitor effectively downregulated the expression of pro-survival proteins such as Ki-67 and increased markers of apoptosis like caspase-3 activation . This study highlights the compound's potential to induce cell death in activated endothelial cells.
Properties
Molecular Formula |
C22H18N6S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(E)-1-(1H-indol-3-yl)-N-[3-(1H-indol-2-yl)-5-prop-2-enylsulfanyl-1,2,4-triazol-4-yl]methanimine |
InChI |
InChI=1S/C22H18N6S/c1-2-11-29-22-27-26-21(20-12-15-7-3-5-9-18(15)25-20)28(22)24-14-16-13-23-19-10-6-4-8-17(16)19/h2-10,12-14,23,25H,1,11H2/b24-14+ |
InChI Key |
JHHALYCKDHAWEY-ZVHZXABRSA-N |
Isomeric SMILES |
C=CCSC1=NN=C(N1/N=C/C2=CNC3=CC=CC=C32)C4=CC5=CC=CC=C5N4 |
Canonical SMILES |
C=CCSC1=NN=C(N1N=CC2=CNC3=CC=CC=C32)C4=CC5=CC=CC=C5N4 |
Origin of Product |
United States |
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